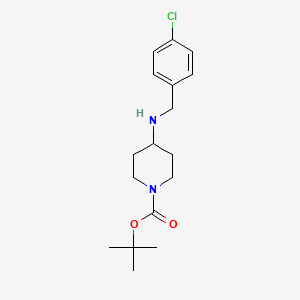

tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate

概要

説明

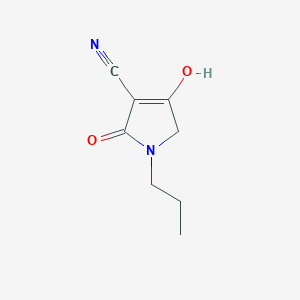

“tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate” is a chemical compound with the linear formula C17H25O2N2Cl1 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3 . This code represents the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate” are not available, it’s known that similar compounds can be used as precursors in the synthesis of fentanyl .Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight is 310.82 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available.科学的研究の応用

- Explanation : PROTACs are innovative molecules designed for targeted protein degradation. They recruit E3 ubiquitin ligases to specific proteins, leading to their ubiquitination and subsequent proteasomal degradation. This approach has potential therapeutic implications, especially in cancer treatment and other diseases where specific protein targets need to be eliminated .

Proteolysis Targeting Chimeras (PROTACs) Development

Synthesis of Biologically Active Compounds

Safety and Hazards

This compound has several hazard statements: H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用機序

Target of Action

Tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . The primary targets of these compounds are the opioid receptors in the central nervous system.

Mode of Action

The compound interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids. It binds to these receptors and triggers a series of biochemical reactions that lead to analgesic effects .

Biochemical Pathways

Upon binding to the opioid receptors, the compound initiates a cascade of events that inhibit the release of pain neurotransmitters, thereby reducing the perception of pain

Pharmacokinetics

As an intermediate in the synthesis of fentanyl and its derivatives, it is likely that its pharmacokinetic properties are similar to those of fentanyl .

Result of Action

The molecular and cellular effects of the compound’s action result in potent analgesic effects. By binding to opioid receptors, it modulates the perception of pain at the cellular level .

特性

IUPAC Name |

tert-butyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXSIMRVLUQSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2449023.png)

![1-(3-{[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2449029.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2449032.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2449034.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2449037.png)

![N-(4-bromo-3-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2449038.png)

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2449040.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2449041.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2449042.png)

![5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine](/img/structure/B2449044.png)